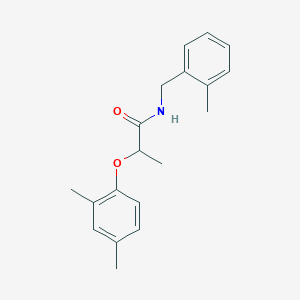
N-(3,4-dimethylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide
説明
N-(3,4-dimethylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide, also known as DPHCT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
作用機序
The exact mechanism of action of N-(3,4-dimethylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide is not fully understood. However, it has been suggested that its anti-inflammatory and antioxidant properties may be due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. Additionally, N-(3,4-dimethylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has been reported to induce apoptosis in cancer cells by activating caspase-dependent pathways.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has been shown to have a range of biochemical and physiological effects. It has been reported to reduce oxidative stress and inflammation in various models of disease. Additionally, N-(3,4-dimethylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis. However, further research is needed to fully understand the biochemical and physiological effects of N-(3,4-dimethylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide.
実験室実験の利点と制限
One of the advantages of using N-(3,4-dimethylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide in lab experiments is its high yield and purity, which makes it suitable for large-scale production. Additionally, N-(3,4-dimethylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has been shown to exhibit a range of therapeutic properties, making it a promising candidate for further research. However, one limitation of using N-(3,4-dimethylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide in lab experiments is the lack of understanding of its exact mechanism of action. Additionally, further research is needed to determine the optimal dosage and administration of N-(3,4-dimethylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide.
将来の方向性
There are several future directions for research on N-(3,4-dimethylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide. One area of interest is the development of N-(3,4-dimethylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide-based therapies for cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(3,4-dimethylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide and its potential interactions with other drugs. Finally, the development of novel synthesis methods for N-(3,4-dimethylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide may allow for the production of more potent and effective compounds.
科学的研究の応用
N-(3,4-dimethylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has been studied for its potential therapeutic applications in various fields of research. It has been reported to exhibit anti-inflammatory, antioxidant, and anticancer properties. In one study, N-(3,4-dimethylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide was found to suppress the growth of human breast cancer cells by inducing apoptosis. Another study reported that N-(3,4-dimethylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide was able to reduce inflammation in a mouse model of acute lung injury.
特性
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(3-phenylpropanoylamino)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c1-13-8-10-16(12-14(13)2)19-18(23)21-20-17(22)11-9-15-6-4-3-5-7-15/h3-8,10,12H,9,11H2,1-2H3,(H,20,22)(H2,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTRHXFSTDEZJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NNC(=O)CCC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-({5-methyl-4-[(4-nitrophenoxy)methyl]-3-isoxazolyl}carbonyl)thiomorpholine](/img/structure/B4698490.png)

![3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4698507.png)
![5,6-dimethyl-2-[(2-methylbenzyl)thio]-3-(2-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4698513.png)
![1-[2-(2-chlorophenoxy)ethyl]-4-(2-naphthylsulfonyl)piperazine](/img/structure/B4698524.png)
![5-[(5-methyl-2-furyl)methylene]-3-{[4-(3-methylphenyl)-1-piperazinyl]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4698539.png)
![5-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(4-methoxyphenyl)-7-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B4698548.png)
![ethyl N-{[2-(3-chlorophenyl)-3-methyl-4-quinolinyl]carbonyl}glycinate](/img/structure/B4698552.png)
![N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-fluorophenyl)urea](/img/structure/B4698570.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-phenoxybutanamide](/img/structure/B4698583.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4698589.png)

![2-{[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B4698607.png)
![5-(4-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4698618.png)